molecular formula C20H19N3O4 B3551832 Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate

Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate

Cat. No.: B3551832
M. Wt: 365.4 g/mol
InChI Key: NXOUQJOWOVVNMR-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,5-dimethyl-4-(3-nitrophenyl)pyrazole with ethyl benzoate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Hydrolysis reactions typically use hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Carboxylic acid derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-tubercular properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate can be compared with other pyrazole derivatives such as:

    3,5-Dimethyl-4-(3-nitrophenyl)pyrazole: Lacks the benzoate ester group, which may affect its solubility and biological activity.

    Ethyl 3-[3,5-dimethyl-4-(4-nitrophenyl)pyrazol-1-yl]benzoate: Similar structure but with a different position of the nitro group, which can influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-4-27-20(24)16-8-6-9-17(12-16)22-14(3)19(13(2)21-22)15-7-5-10-18(11-15)23(25)26/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOUQJOWOVVNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=C(C(=N2)C)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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